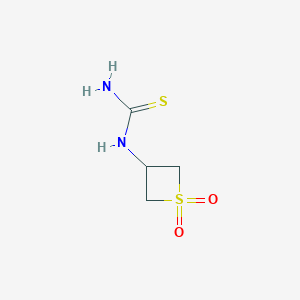

1-(1,1-Dioxidothietan-3-yl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O2S2 |

|---|---|

Molecular Weight |

180.3 g/mol |

IUPAC Name |

(1,1-dioxothietan-3-yl)thiourea |

InChI |

InChI=1S/C4H8N2O2S2/c5-4(9)6-3-1-10(7,8)2-3/h3H,1-2H2,(H3,5,6,9) |

InChI Key |

PXJLEBWPBMXAIN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1(=O)=O)NC(=S)N |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 1,1 Dioxidothietan 3 Yl Thiourea

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a novel compound like 1-(1,1-dioxidothietan-3-yl)thiourea, this technique would provide precise information on its molecular structure and how the molecules pack together in the crystal lattice.

Molecular Geometry and Conformational Analysis

Analysis of related structures, such as various substituted thietane (B1214591) dioxides, reveals that the four-membered thietane ring is typically puckered. acs.org The sulfur atom in the 1,1-dioxide form adopts a tetrahedral geometry. The geometry of the thiourea (B124793) group is generally planar, a feature that facilitates delocalization of pi-electrons. nih.gov In this compound, the dihedral angles between the thietane ring and the planar thiourea moiety would be a key conformational parameter.

Intermolecular Interactions and Crystal Packing Arrangements

The crystal packing of thiourea derivatives is often dominated by a network of intermolecular hydrogen bonds. nih.gov The N-H protons of the thiourea group are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the oxygen atoms of the sulfonyl group are potential acceptors. It is highly probable that the crystal structure of this compound would feature extensive N-H···O and N-H···S hydrogen bonding, leading to the formation of supramolecular assemblies such as dimers, chains, or more complex networks. nih.govnih.govrsc.orgdiva-portal.org The potential for π-stacking interactions is minimal in this compound due to the absence of aromatic rings.

Solution-State Spectroscopic Characterization

A suite of spectroscopic techniques is essential for elucidating the structure of a new compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the thietane ring and the N-H protons of the thiourea group. The chemical shifts and coupling patterns of the thietane ring protons would provide information about their stereochemical relationships. The N-H protons would likely appear as broad signals, and their chemical shift could be solvent-dependent. acs.org

¹³C NMR: The carbon-13 NMR spectrum would show characteristic signals for the carbons of the thietane ring and the thiocarbonyl carbon (C=S) of the thiourea group. The chemical shift of the thiocarbonyl carbon is typically found in the range of 180-190 ppm. nih.gov

2D Correlation Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between protons on adjacent carbons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, helping to piece together the molecular framework.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the various functional groups. researchgate.netrsc.orgdocumentsdelivered.comresearchgate.netnist.gov Key expected vibrational modes would include:

N-H stretching vibrations (typically in the range of 3200-3400 cm⁻¹)

C-H stretching vibrations of the thietane ring (around 2900-3000 cm⁻¹)

Strong symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group (typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively)

C=S stretching vibration of the thiourea group (often coupled with other vibrations, appearing in the fingerprint region)

Various bending vibrations for N-H, C-H, and the thietane ring.

Mass Spectrometry (High-Resolution Techniques)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. iaea.orgnih.govacs.org This allows for the unambiguous determination of its elemental formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon ionization. Common fragmentation pathways for related organosulfur compounds have been studied and would aid in the interpretation of the spectrum. iaea.org

Investigation of Tautomeric Equilibria and Forms (Thione/Thiol)

The thiourea moiety is capable of existing in two tautomeric forms: the thione form (a carbon-sulfur double bond) and the thiol form (a carbon-sulfur single bond with the proton residing on the sulfur atom, also known as an isothiourea). The equilibrium between these two forms is a fundamental characteristic that influences the molecule's structure, stability, and reactivity.

The general equilibrium can be represented as follows:

Figure 1. General representation of thione-thiol tautomerism in a substituted thiourea.

In the case of this compound, the two potential tautomers would be the thione form, this compound, and the thiol form, (Z)-N'-(1,1-dioxidothietan-3-yl)carbamimidothioic acid.

General Research Findings on Thiourea Tautomerism

Studies on various thiourea derivatives have established several key factors that govern the position of the tautomeric equilibrium:

Solvent Effects: The polarity of the solvent plays a significant role. Polar, protic solvents can stabilize the more polar thione form through hydrogen bonding. Conversely, nonpolar solvents may favor the less polar thiol tautomer. For instance, studies on simple thiourea have shown an increase in the content of the thiol form in the solvent series water-methanol-ethanol-propanol.

pH and Acidity: The pH of the solution can dramatically shift the equilibrium. In acidic solutions, protonation can occur, often favoring the thione form.

Electronic Effects of Substituents: The electronic nature of the substituent on the thiourea nitrogen can influence the relative stability of the tautomers. Electron-withdrawing groups might stabilize one form over the other through inductive or resonance effects. The 1,1-dioxidothietan group is strongly electron-withdrawing, which would be expected to have a significant impact on the tautomeric balance.

Physical State: In the solid state, the thione form is generally predominant for most thiourea derivatives, often stabilized by intermolecular hydrogen bonding networks. In the gas phase or in solution, the equilibrium can be more dynamic.

Spectroscopic and Computational Investigation Methods

To experimentally and theoretically determine the dominant tautomeric form and the equilibrium constant (KT = [thiol]/[thione]) for a compound like this compound, a combination of spectroscopic and computational methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of the N-H and C=S/C-S carbons are particularly informative. In some cases, if the interconversion is slow on the NMR timescale, separate signals for both tautomers can be observed.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the C=S (thione) and S-H/C=N (thiol) bonds are distinct. The strong C=S stretching vibration, typically found in a specific region of the IR spectrum, is a key marker for the thione form.

UV-Vis Spectroscopy: The electronic transitions (n→π* and π→π*) differ for the thione and thiol forms, resulting in distinct absorption maxima. This technique can be used to quantify the ratio of tautomers in solution under different conditions.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of the tautomers. By calculating the Gibbs free energy of each form, one can estimate the equilibrium constant. These calculations can also predict spectroscopic data (NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental results.

Hypothetical Data Tables for Tautomer Analysis

While no data exists for this compound, a typical investigation would generate data that could be presented as follows.

Table 1: Hypothetical 13C NMR Chemical Shifts (ppm) for Tautomers of this compound in a given solvent (e.g., DMSO-d6).

| Carbon Atom | Thione Form (Predicted) | Thiol Form (Predicted) |

| C =S / C -S | ~180-185 | ~150-160 |

| Thietane C-S | ~60-70 | ~60-70 |

| Thietane C-N | ~45-55 | ~45-55 |

Note: The C=S carbon in the thione form typically resonates at a significantly downfield chemical shift compared to the C-S carbon in the thiol form.

Table 2: Hypothetical Key IR Absorption Frequencies (cm-1) for Tautomers.

| Vibrational Mode | Thione Form (Predicted) | Thiol Form (Predicted) |

| ν(N-H) | 3400-3100 | 3400-3300 (N-H) |

| ν(S-H) | - | ~2550-2600 |

| ν(C=N) | - | ~1600-1650 |

| ν(C=S) | ~1300-1400 | - |

Note: The presence of a band around 2550 cm-1 (S-H stretch) and the absence of a strong C=S stretch would be strong evidence for the thiol form.

Until dedicated synthetic and analytical studies are performed on this compound, the specific nature of its tautomeric equilibrium remains a subject for future research.

Theoretical and Computational Investigations of 1 1,1 Dioxidothietan 3 Yl Thiourea

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the fundamental electronic properties of molecules. These methods have been widely applied to study various thiourea (B124793) derivatives, and similar approaches can be used to investigate 1-(1,1-dioxidothietan-3-yl)thiourea.

DFT calculations, often using the B3LYP method with a suitable basis set such as 6-311G, are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. scispace.com This process of geometry optimization provides crucial information on bond lengths, bond angles, and dihedral angles. researchgate.net For thiourea derivatives, the planarity of the thiourea group (-NH-C(=S)-NH-) is a key feature, and computational studies can reveal how the thietane (B1214591) 1,1-dioxide moiety influences this planarity. analis.com.my

The electronic structure of the molecule, including the distribution of electron density and the nature of chemical bonds, can be elucidated through these calculations. Mulliken charge analysis, for instance, can be used to determine the partial atomic charges, identifying the most electrophilic and nucleophilic sites within the molecule. scispace.com This information is vital for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Bond Lengths and Angles for this compound (Illustrative)

| Parameter | Predicted Value |

| C=S Bond Length | ~1.68 Å |

| C-N Bond Lengths (Thiourea) | ~1.35 - 1.40 Å |

| S-C Bond Lengths (Thietane) | ~1.80 Å |

| S=O Bond Lengths (Thietane) | ~1.45 Å |

| N-C-N Bond Angle | ~118° |

| C-N-C Bond Angle | ~125° |

| Note: These are typical values for similar structures and would be precisely determined through DFT calculations. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of HOMO and LUMO densities reveals the regions of the molecule most involved in electron donation and acceptance, respectively. researchgate.net This analysis is crucial for understanding the molecule's potential role in various chemical reactions. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Note: These are representative values and would be specifically calculated for the molecule. |

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds. idc-online.com

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.net The calculated shifts, when compared with experimental data, can confirm the proposed molecular structure. idc-online.comnih.govd-nb.infoscholaris.ca

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. nasa.govcuny.edurowansci.comnih.gov These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as the characteristic C=S stretching and N-H bending modes of the thiourea moiety. researchgate.net

Computational Modeling of Molecular Dynamics and Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.net By simulating the movements of atoms and molecules, MD can be used to explore the conformational landscape of this compound. This is particularly important for understanding the flexibility of the thietane ring and the rotational freedom around the C-N bonds. MD simulations can also be used to study the interactions of the molecule with solvents or biological macromolecules, providing insights into its solubility and potential biological activity. researchgate.net

Elucidation of Reaction Mechanisms and Transition State Structures through Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. mdpi.com For this compound, these methods can be used to study its synthesis, decomposition, or reactions with other molecules. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. mdpi.com This information is crucial for understanding the kinetics and thermodynamics of the reaction and for optimizing reaction conditions. researchgate.net

Structure-Property Relationship Studies via In Silico Methodologies

In silico methodologies are used to establish relationships between the structure of a molecule and its properties. mdpi.comresearchgate.net For this compound, these studies can be used to predict its physicochemical properties, such as lipophilicity (LogP), and to screen for potential biological activities. researchgate.net By comparing the computed properties of this compound with those of known bioactive molecules, it is possible to generate hypotheses about its potential therapeutic applications. analis.com.mynih.govmdpi.comeurekaselect.comresearchgate.netmdpi.comresearchgate.netsci-hub.boxmdpi.comnih.govresearchgate.net

No Publicly Available Research Found for "this compound"

Following a comprehensive search of publicly accessible scientific literature and chemical databases, no specific research or data could be located for the chemical compound This compound . Consequently, it is not possible to generate an article detailing its advanced applications in chemical sciences as requested.

The performed searches aimed to uncover information regarding the synthesis, organocatalytic and coordination chemistry, and potential applications of this specific thiourea derivative. However, the search results did not yield any studies, publications, or datasets pertaining to "this compound".

The field of chiral thiourea organocatalysis is extensive, with numerous derivatives being synthesized and evaluated for a wide range of enantioselective transformations. Similarly, the coordination chemistry of thiourea-based ligands is a well-established area of research. The lack of information on "this compound" suggests that it may be a novel compound that has not yet been synthesized or characterized, or that research on it has not been published in the public domain.

Without any foundational data on its properties and reactivity, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research would be required to synthesize and characterize "this compound" and to explore its potential applications in the areas outlined.

Advanced Applications in Chemical Sciences

Contributions to Materials Science and Engineering

The unique structural features of 1-(1,1-Dioxidothietan-3-yl)thiourea, which include a polar sulfone group, a reactive thiourea (B124793) moiety, and a strained four-membered ring, make it a valuable building block in materials science.

Integration into Polymeric Frameworks and Materials

The incorporation of thiourea derivatives into polymer backbones can significantly modify the properties of the resulting materials. Thiourea moieties can be introduced into polymers to enhance their thermal stability, metal-binding capabilities, and resistance to radiation. The general approach to synthesizing such polymers involves the use of thiourea-containing monomers in polymerization reactions. For instance, radically polymerizable groups like vinyl, acrylate, or acrylamide (B121943) can be attached to a thiourea derivative, which then acts as a monomer in free-radical polymerization. organic-chemistry.org

While specific research on polymers derived from this compound is not extensively documented, its synthesis would likely start from 3-aminothietane-1,1-dioxide. This precursor can be synthesized from 3-hydroxythietane-1,1-dioxide through methods like the Mitsunobu reaction, which allows for the conversion of alcohols to other functional groups with an inversion of stereochemistry. wikipedia.orgnih.govlibretexts.org Once the amine is obtained, it can be reacted with an isothiocyanate to form the corresponding thiourea.

The resulting this compound could then be functionalized with a polymerizable group to be integrated into polymeric materials. Thiourea-based polymers have been shown to be effective as multifunctional modifiers, for instance, in enhancing the efficiency and stability of perovskite solar cells by passivating defects and reducing lead leakage. nih.gov

Table 1: Examples of Thiourea-Containing Polymers and Their Applications

| Polymer Type | Monomer(s) | Application | Reference |

| Poly(allylthiourea-co-acrylic acid) | Allylthiourea, Acrylic acid | Depressant in mineral flotation | wikipedia.org |

| Thiourea-formaldehyde resin | Thiourea, Formaldehyde | Flame retardant, adhesive | iwu.edu |

| Thiourea-modified polystyrene | Styrene, Vinylbenzyl chloride, Thiourea | Heavy metal adsorbent | N/A |

| Poly(N-allyl-N'-(2-pyridyl)thiourea) | N-allyl-N'-(2-pyridyl)thiourea | Metal-ion sensing | N/A |

Development of Functional Materials (e.g., Chemosensors, Adsorbents)

The thiourea group is an excellent ligand for heavy metal ions due to the presence of both sulfur and nitrogen atoms, which can act as soft and hard donor sites, respectively. This property makes thiourea derivatives highly suitable for the development of chemosensors and adsorbents for environmental and industrial applications. google.com

Chemosensors:

Thiourea-based chemosensors are designed to detect specific analytes, often metal ions, through a measurable signal change, such as fluorescence or a color change. nih.govresearchgate.netsavemyexams.com The interaction between the thiourea group and a metal ion can lead to the formation of a stable complex, which in turn affects the electronic properties of the molecule and produces a detectable response. wikipedia.orgsavemyexams.com For example, thiourea derivatives linked to a fluorophore can exhibit a "turn-on" fluorescence response upon binding to metal ions like Hg²⁺, Zn²⁺, and Cd²⁺. wikipedia.orgnih.govresearchgate.netcognitoedu.org The this compound, with its polar sulfone group, could potentially exhibit enhanced selectivity and sensitivity in aqueous media.

Table 2: Performance of Selected Thiourea-Based Fluorescent Chemosensors

| Chemosensor | Target Ion | Detection Limit | Solvent | Reference |

| Naphthyl-thiourea derivative | Hg²⁺ | 0.84 µM | Aqueous medium | savemyexams.com |

| Dansyl-thiourea conjugate | Hg²⁺ | 2.5 nM | CH₃CN/H₂O | N/A |

| Rhodamine-thiourea derivative | Cu²⁺ | 10 nM | CH₃CN/H₂O | N/A |

| Naphthalimide-thiourea conjugate | Zn²⁺, Cd²⁺, Hg²⁺ | High-nanomolar sensitivity | H₂O/CH₃CN | wikipedia.orgcognitoedu.org |

Adsorbents:

Thiourea-functionalized materials are highly effective adsorbents for the removal of heavy metal ions from aqueous solutions. These materials can be prepared by grafting thiourea groups onto the surface of solid supports like silica (B1680970), biochar, or magnetic nanoparticles. The resulting adsorbents exhibit high affinity and selectivity for heavy metals such as lead, cadmium, mercury, and copper. Alkyl thiourea functionalized silica has demonstrated high removal rates for these metals from traditional Chinese medicine extracts. The presence of the polar 1,1-dioxidothietane moiety in this compound could enhance the hydrophilicity and accessibility of the thiourea binding sites, potentially leading to improved adsorption performance in aqueous environments.

Table 3: Adsorption Capacity of Thiourea-Functionalized Adsorbents for Heavy Metals

| Adsorbent | Target Metal | Adsorption Capacity (mg/g) | Conditions | Reference |

| Thiourea-modified chitosan | Hg(II) | 195 | pH 5, 25 °C | N/A |

| Thiourea-functionalized magnetic nanoparticles | Pb(II) | 85 | pH 6, 25 °C | |

| Alkyl thiourea functionalized silica | Pb, Cd, Hg, Cu | >80% removal | Optimal dynamic/static conditions | |

| Thiol-functionalized reduced graphene oxides | Pb²⁺, Hg²⁺, Cd²⁺ | High | pH 7, 25 °C | |

| Thiourea formo-phenolic polymers | Hg(II) | 300 | Not specified |

Analytical Chemistry Applications (e.g., Extraction, Preconcentration, Detection)

In analytical chemistry, thiourea derivatives are utilized for the selective extraction, preconcentration, and detection of metal ions, particularly heavy and precious metals. The strong chelating ability of the thiourea group allows for the efficient separation of target ions from complex matrices.

Extraction and Preconcentration:

Magnetic solid-phase extraction (MSPE) is a technique where magnetic nanoparticles functionalized with a chelating agent are used to extract analytes from a sample. Allylthiourea functionalized magnetic adsorbents have been successfully used for the extraction of cadmium, copper, and lead ions from water and bean samples prior to their determination by atomic absorption spectrometry. The use of this compound in such applications could offer advantages in terms of selectivity and efficiency due to the combined properties of the thiourea and the sulfone groups.

Detection:

As mentioned in the context of chemosensors, thiourea derivatives are instrumental in the development of sensitive and selective analytical methods for metal ion detection. google.com These methods are often based on fluorescence, UV-Vis spectrophotometry, or electrochemical techniques. The ability of this compound to form stable complexes with specific metal ions could be harnessed to develop new colorimetric or fluorometric tests for environmental monitoring or industrial process control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.